
Application Notes and Protocols: Detecting
Acetyl-Tubulin by Western Blot after MC1742

Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MC1742

Cat. No.: B612165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the detection and quantification of acetylated α-

tubulin in cultured cells following treatment with MC1742, a potent histone deacetylase (HDAC)

inhibitor.[1][2] MC1742 has been shown to increase levels of acetyl-tubulin, making this a key

biomarker for assessing the compound's cellular activity.[1] The following Western blot protocol

is a comprehensive guide for researchers aiming to evaluate the pharmacodynamic effects of

MC1742 on the tubulin cytoskeleton.

Introduction
MC1742 is a potent inhibitor of multiple HDACs, with particularly high potency against HDAC6

(IC50 = 0.007 μM).[1] HDAC6 is a cytoplasmic enzyme primarily responsible for the

deacetylation of non-histone proteins, most notably α-tubulin at the lysine-40 (K40) residue.[3]

[4][5] The acetylation of α-tubulin is a dynamic post-translational modification associated with

microtubule stability.[3] Inhibition of HDAC6 by compounds like MC1742 leads to an

accumulation, or hyperacetylation, of α-tubulin.[1] This makes the level of acetylated α-tubulin a

reliable biomarker for the cellular activity of MC1742 and other HDAC6 inhibitors.[3] Western

blotting is a standard and robust technique for quantifying changes in protein post-translational

modifications, such as acetylation.[3]
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Signaling Pathway and Experimental Workflow
The mechanism of action of MC1742 and the subsequent experimental workflow for detecting

its effect on tubulin acetylation are outlined below.
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Caption: Workflow for MC1742 treatment and Western blot analysis of acetyl-tubulin.
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Quantitative Data Summary
The following table represents hypothetical data from a Western blot experiment designed to

quantify the change in acetyl-tubulin levels after treatment with MC1742. Band intensities are

normalized to the loading control (α-tubulin).

Treatment Group Concentration (µM)
Normalized Acetyl-
Tubulin Intensity
(Arbitrary Units)

Fold Change vs.
Vehicle

Vehicle (DMSO) 0 1.0 1.0

MC1742 0.5 3.2 3.2

MC1742 1.0 5.8 5.8

MC1742 2.0 8.1 8.1

Experimental Protocol
This protocol provides a step-by-step method for performing a Western blot to detect acetylated

α-tubulin after treating cells with MC1742.

Materials and Reagents
Cell Line: Any suitable mammalian cell line (e.g., HeLa, A549, SH-SY5Y)

MC1742: Prepare a stock solution in DMSO.

Cell Culture Medium and Supplements

Phosphate-Buffered Saline (PBS)

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

Protein Assay Reagent: BCA or Bradford assay kit.

Laemmli Sample Buffer (4x)
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SDS-PAGE Gels: 10% polyacrylamide gels.

Running Buffer (1x)

Transfer Buffer (1x)

PVDF Membrane

Methanol

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween-20 (TBST).

Primary Antibodies:

Anti-acetylated-α-tubulin (Lys40) antibody (e.g., clone 6-11B-1). Recommended dilution:

1:1000.[3]

Anti-α-tubulin or β-actin antibody (for loading control). Recommended dilution: 1:5000.

Secondary Antibody: HRP-conjugated anti-mouse IgG. Recommended dilution: 1:5000 to

1:10,000.

Chemiluminescent Substrate: ECL substrate.

Imaging System: Chemiluminescence imager.

Procedure
Cell Seeding and Treatment:

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere

and reach 70-80% confluency.

Treat cells with varying concentrations of MC1742 (e.g., 0.5, 1, and 2 µM) for a specified

time (e.g., 24 hours).[1]

Include a vehicle-treated control (e.g., DMSO).[6]
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Cell Lysis:

Wash cells twice with ice-cold PBS.[6]

Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[6]

Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][6]

Transfer the supernatant (protein lysate) to a new tube.[6]

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford protein assay

according to the manufacturer's instructions.[3][6]

Sample Preparation:

Normalize the protein concentration of all samples with lysis buffer.[3][6]

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.[3][6]

Boil the samples at 95-100°C for 5-10 minutes.[3][7]

SDS-PAGE:

Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% SDS-polyacrylamide gel.

[3][6]

Run the gel at a constant voltage until the dye front reaches the bottom.[3][6]

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry

transfer system.[3][6]

Confirm transfer efficiency by staining the membrane with Ponceau S.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://modelorg-ab.creative-biolabs.com/western-blot-protocol.htm
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_Acetylated_Tubulin_via_Western_Blotting_Following_Hdac_hsp90_IN_3_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_Detecting_Tubulin_Acetylation_Induced_by_Marbostat_100_via_Western_Blot.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking and Antibody Incubation:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature with gentle agitation.[3][6]

Wash the membrane three times with TBST for 10 minutes each.[6]

Incubate the membrane with the primary anti-acetylated-α-tubulin antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.[3][6]

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.[3][6]

Wash the membrane three times with TBST for 10 minutes each.[3][6]

Detection and Imaging:

Prepare the ECL substrate according to the manufacturer's instructions.[6]

Incubate the membrane with the ECL substrate.[6]

Capture the chemiluminescent signal using an imaging system.[3][6]

Stripping and Re-probing (for loading control):

If necessary, strip the membrane of the first set of antibodies according to a standard

protocol.

Re-probe the membrane with an antibody for a loading control protein (e.g., α-tubulin or β-

actin) by repeating the blocking and antibody incubation steps.

Data Analysis:

Quantify the band intensities using densitometry software.[3]
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Normalize the intensity of the acetylated-α-tubulin band to the corresponding loading

control band to account for any loading differences.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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